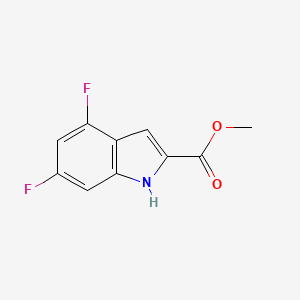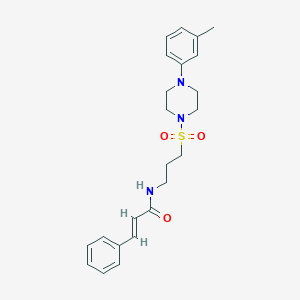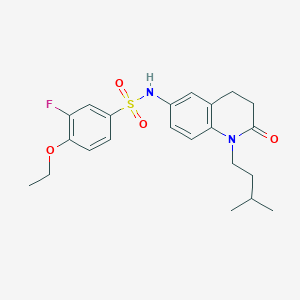![molecular formula C10H12N2O3 B2399124 N-[(4-nitrophenyl)methyl]oxetan-3-amine CAS No. 1343399-93-8](/img/structure/B2399124.png)
N-[(4-nitrophenyl)methyl]oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-nitrophenyl)methyl]oxetan-3-amine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, and a nitrophenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . For instance, the synthesis can start with the preparation of oxetan-3-one, which is then reacted with 4-nitrobenzylamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of N-[(4-nitrophenyl)methyl]oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-nitrophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-nitrophenyl)methyl]oxetan-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(4-nitrophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These intermediates can then interact with biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-nitrophenyl)methyl]azetidin-3-amine: Similar structure but with an azetidine ring instead of an oxetane ring.
N-[(4-nitrophenyl)methyl]pyrrolidin-3-amine: Contains a pyrrolidine ring, offering different reactivity and biological activity.
Uniqueness
N-[(4-nitrophenyl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity. The strained four-membered ring can undergo ring-opening reactions, making it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)methyl]oxetan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-3-1-8(2-4-10)5-11-9-6-15-7-9/h1-4,9,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSACDJAKUXMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)
![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)


![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2399052.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)


![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)
